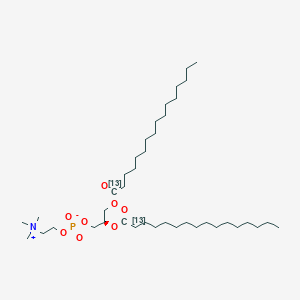

DPPC-13C2

Description

Properties

IUPAC Name |

[(2R)-2,3-di((113C)hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i39+1,40+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-NYGHEXGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O[13C](=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physical Properties and Applications of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-¹³C₂ (¹³C₂-DPPC), a crucial isotopically labeled phospholipid. This document details its physicochemical characteristics, its applications in forming model biological membranes, and its role as an internal standard in quantitative lipidomics. Furthermore, it outlines key experimental protocols for its characterization and use.

Core Physical and Chemical Properties

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid commonly found in biological membranes and is a primary component of pulmonary surfactant.[1] The ¹³C₂-labeled variant is chemically identical to its unlabeled counterpart, with the exception of two carbon-13 isotopes incorporated into the phosphocholine headgroup. This isotopic labeling results in a negligible difference in its macroscopic physical properties, such as melting point and phase transition temperature, but allows for its clear distinction in mass spectrometry-based analyses.[2]

The physical properties of DPPC are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₀H₈₀NO₈P (unlabeled) |

| Average Molecular Weight | 734.04 g/mol (unlabeled)[3] |

| ¹³C₂-Isotopologue Molecular Weight | ~736.04 g/mol |

| Appearance | White to off-white powder[4][5] |

| Melting Point | ~41 °C (Main phase transition temperature, Tm)[6] |

| Pre-transition Temperature | ~36 °C[7] |

| Solubility | Soluble in ethanol (30 mg/ml) and chloroform; slightly soluble in methanol.[4][8] Insoluble in DMSO.[9] |

| Storage Temperature | -20°C[4] |

Primary Applications

Formation of Model Membranes

DPPC is extensively used to create artificial membranes such as liposomes and lipid bilayers for biophysical studies.[1] These model systems are instrumental in researching the structure and function of biological membranes, protein-lipid interactions, and the effects of drugs on membrane properties. Due to its well-defined phase behavior, DPPC is a standard for investigating membrane fluidity, permeability, and stability.[5]

Internal Standard in Mass Spectrometry

Stable isotope-labeled lipids like ¹³C₂-DPPC are considered the "gold standard" for quantitative lipidomics.[2] When added to a biological sample at a known concentration at the beginning of the experimental workflow, it allows for the accurate quantification of endogenous (unlabeled) DPPC.[2] Its role is to correct for sample loss during lipid extraction and to compensate for matrix effects that can cause signal suppression or enhancement during mass spectrometric analysis.[2][10]

Experimental Methodologies

Liposome Preparation and Characterization

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are commonly prepared from DPPC to serve as models for cell membranes or as drug delivery vehicles.[11][12]

Protocol: Liposome Preparation via Thin-Film Hydration and Sonication

-

Lipid Film Formation: Dissolve ¹³C₂-DPPC powder in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[13][14]

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[13]

-

Hydration: Hydrate the lipid film with an aqueous buffer solution by vortexing or gentle agitation above the lipid's main phase transition temperature (Tm), which is approximately 41°C for DPPC.[13][14] This process results in the formation of multilamellar vesicles (MLVs).

-

Sonication: To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe-tip sonicator.[11][15] The process should be conducted in cycles of sonication and rest to prevent excessive heating of the sample.[15]

-

Centrifugation: Centrifuge the sample to pellet any residual titanium particles from the sonicator tip or larger, un-reconstituted lipid aggregates.[15]

-

Storage: The resulting liposome suspension can be stored at 4°C for short periods.[15]

Below is a diagram illustrating the workflow for liposome preparation and characterization.

References

- 1. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 63-89-8 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. larodan.com [larodan.com]

- 4. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE CAS#: 63-89-8 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. General preparation of liposomes using probe-tip sonication [protocols.io]

The Revealing Power of Carbon-13: An In-depth Technical Guide to Lipid Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, understanding the dynamics of lipid metabolism is paramount. Lipids are not merely storage molecules; they are critical components of cellular membranes, potent signaling molecules, and key players in a myriad of physiological and pathological processes. To truly dissect these complex roles, researchers require tools that can trace the journey of lipid molecules in real-time. This is where the stable isotope, carbon-13 (¹³C), emerges as an indispensable tool, offering a window into the dynamic world of the lipidome.

This technical guide provides a comprehensive overview of the application of carbon-13 labeling in lipid research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this powerful technique in their work. We will delve into the core principles of ¹³C labeling, provide detailed experimental protocols for key analytical techniques, present quantitative data in a clear and comparable format, and visualize complex metabolic pathways and workflows.

Core Principles: Tracing the Path of Carbon

Stable isotope tracing with ¹³C relies on a simple yet elegant principle: replacing the naturally abundant carbon-12 (¹²C) isotope with the heavier, non-radioactive ¹³C isotope in a precursor molecule.[1] This "labeled" precursor, such as glucose or a fatty acid, is then introduced into a biological system, be it cell culture, tissues, or a whole organism.[2] The cells take up this labeled substrate and incorporate it into various metabolic pathways.[2] As the ¹³C atoms traverse through processes like glycolysis, the Krebs cycle, and fatty acid synthesis, they become integrated into a wide array of downstream metabolites, including a diverse range of lipids.[2]

The key to this technique lies in the ability to detect and quantify the incorporation of ¹³C into these lipid molecules. This is primarily achieved through two powerful analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the inclusion of ¹³C results in a predictable mass shift, allowing researchers to trace the flow of carbon atoms and quantify the activity of metabolic pathways, a practice known as metabolic flux analysis (MFA).[3][4] NMR spectroscopy, on the other hand, can provide detailed information about the specific position of ¹³C atoms within a molecule, offering deeper insights into the metabolic routes taken.[5]

Data Presentation: Quantifying Lipid Dynamics

A major strength of ¹³C labeling is its ability to generate quantitative data on the dynamics of lipid metabolism. This data can reveal the rates of lipid synthesis, turnover, and the relative contributions of different precursors to lipid production. To facilitate comparison and interpretation, this quantitative data is best summarized in clearly structured tables.

Below are examples of how quantitative data from ¹³C labeling experiments in lipid research can be presented.

Table 1: Incorporation of ¹³C from U-¹³C₆-Glucose into Major Lipid Classes in Adipocytes

| Lipid Class | ¹³C Enrichment (%) after 24h | Fold Change (Insulin vs. Control) |

| Triglycerides (TG) | 45.8 ± 3.2 | 2.5 |

| Phosphatidylcholines (PC) | 15.2 ± 1.8 | 1.8 |

| Phosphatidylethanolamines (PE) | 12.5 ± 1.5 | 1.6 |

| Sphingomyelins (SM) | 3.1 ± 0.5 | 1.2 |

This table illustrates how ¹³C enrichment from a labeled glucose precursor can be quantified across different lipid classes, revealing the differential effects of a treatment like insulin stimulation on their synthesis.

Table 2: De Novo Synthesis of Fatty Acids from ¹³C-Glucose in Cancer Cells

| Fatty Acid | ¹³C Atom Incorporation (Average) | Contribution from Glucose (%) |

| Palmitate (16:0) | 8.2 | 51.3 |

| Stearate (18:0) | 7.5 | 41.7 |

| Oleate (18:1) | 9.1 | 50.6 |

This table demonstrates the power of ¹³C labeling in quantifying the contribution of a specific precursor (glucose) to the de novo synthesis of individual fatty acid species.

Table 3: Metabolic Flux Analysis of Lipid Synthesis Pathways

| Metabolic Flux | Control (nmol/10⁶ cells/h) | Treatment X (nmol/10⁶ cells/h) | p-value |

| Glycolysis to Acetyl-CoA | 120.5 ± 10.2 | 85.3 ± 7.8 | <0.01 |

| De Novo Fatty Acid Synthesis | 35.2 ± 4.1 | 18.9 ± 2.5 | <0.001 |

| Triglyceride Synthesis | 50.8 ± 5.5 | 25.1 ± 3.1 | <0.001 |

This table showcases how metabolic flux analysis, powered by ¹³C labeling data, can provide absolute quantification of the rates of key metabolic pathways involved in lipid synthesis and how they are affected by a specific treatment.

Experimental Protocols: A Step-by-Step Guide

The success of any ¹³C labeling experiment hinges on meticulous experimental design and execution. This section provides detailed methodologies for key experiments, from sample preparation to analytical detection.

Protocol 1: ¹³C-Glucose Labeling of Adherent Cells for Lipidomic Analysis

1. Cell Culture and Labeling:

-

Seed adherent cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.[6]

-

One hour prior to labeling, replace the growth medium with a glucose-free medium to deplete endogenous glucose stores.

-

Introduce the labeling medium containing a known concentration of uniformly labeled [U-¹³C₆]-glucose (e.g., 10 mM).

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into cellular lipids.

2. Cell Harvesting and Quenching:

-

Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]

-

To halt metabolic activity (quenching), add 1 mL of ice-cold 80% methanol to each well.[8]

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[7]

3. Lipid Extraction (Modified Bligh-Dyer Method):

-

To the cell lysate, add chloroform and methanol in a ratio that results in a final single-phase solution (e.g., 1:2:0.8, chloroform:methanol:lysate).[9]

-

Vortex the mixture thoroughly.

-

Induce phase separation by adding chloroform and water (or a suitable buffer).[9]

-

Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.[10]

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.[10]

-

Dry the lipid extract under a stream of nitrogen gas.[10]

-

Store the dried lipid extract at -80°C until analysis.[10]

Protocol 2: Analysis of ¹³C-Labeled Fatty Acids by GC-MS

1. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in a methanolic base solution (e.g., 0.5 M KOH in methanol) to cleave the fatty acids from the glycerol backbone (saponification).

-

Incubate at a controlled temperature (e.g., 60°C) for a specified time.

-

Neutralize the reaction with an acid.

-

To convert the free fatty acids into their more volatile methyl esters (FAMEs), add a derivatization agent such as boron trifluoride (BF₃) in methanol or methanolic HCl.[11]

-

Heat the mixture to complete the derivatization reaction.[11]

2. FAME Extraction:

-

Add water and a non-polar solvent like hexane to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract under nitrogen.

3. GC-MS Analysis:

-

Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

-

Inject the sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).

-

GC Parameters (Example):

-

Column: DB-23 or similar polar capillary column

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, ramp to 240°C at 4°C/min

-

Carrier Gas: Helium

-

-

MS Parameters (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 50-550

-

-

Analyze the resulting mass spectra to determine the mass isotopomer distribution of each fatty acid, which reveals the extent of ¹³C incorporation.[12]

Protocol 3: Analysis of ¹³C-Labeled Triglycerides by LC-MS/MS

1. Sample Preparation:

-

Resuspend the dried lipid extract in a suitable solvent for liquid chromatography, such as a mixture of isopropanol and acetonitrile.

2. LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

LC Parameters (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient: A time-programmed gradient from a higher polarity to a lower polarity mobile phase composition.

-

-

MS/MS Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

-

Scan Mode: Multiple Reaction Monitoring (MRM) or full scan with data-dependent fragmentation

-

For MRM, specific precursor-to-product ion transitions for each triglyceride species and its expected ¹³C-labeled isotopologues are monitored.[13]

-

-

The mass shift in the precursor and/or fragment ions indicates the number of ¹³C atoms incorporated into the triglyceride molecule.

Protocol 4: NMR Sample Preparation for ¹³C Lipid Analysis

1. Lipid Extraction:

-

Extract lipids from cells or tissues as described in Protocol 1. Ensure complete removal of extraction solvents.

2. Sample Dissolution:

-

Dissolve the dried lipid extract in a deuterated solvent suitable for lipid analysis, such as deuterated chloroform (CDCl₃) or a mixture of deuterated chloroform and methanol (CD₃OD).[5]

-

The concentration of the sample should be relatively high for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[14]

3. NMR Tube Preparation:

-

Filter the dissolved sample into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[14]

-

The final sample volume should be appropriate for the NMR spectrometer being used (typically 0.5-0.6 mL).[15]

4. NMR Data Acquisition:

-

Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

-

A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum.

-

The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.[15]

-

The chemical shifts of the carbon signals will indicate the position of the ¹³C label within the lipid molecules.[5]

Mandatory Visualizations: Mapping the Metabolic Landscape

To provide a clear and intuitive understanding of the complex processes involved in lipid metabolism and the experimental approaches used to study them, the following diagrams have been generated using Graphviz.

Caption: De Novo Fatty Acid Synthesis from ¹³C-Glucose.

Caption: Triglyceride Synthesis and Breakdown Pathway.

Caption: Experimental Workflow for ¹³C Lipidomics.

Conclusion: Illuminating the Lipidome for Future Discoveries

Carbon-13 labeling has revolutionized our ability to study lipid metabolism, transforming it from a static snapshot into a dynamic movie. By providing the tools to trace the metabolic fate of lipids in intricate detail, this technique empowers researchers to unravel the complexities of lipid biology in health and disease. For drug development professionals, ¹³C labeling offers a powerful platform to assess the mechanism of action of novel therapeutics targeting lipid metabolic pathways and to identify novel biomarkers of drug efficacy. As analytical technologies continue to advance in sensitivity and resolution, the application of carbon-13 labeling in lipid research is poised to unveil even deeper insights, paving the way for new diagnostic and therapeutic strategies for a wide range of metabolic diseases.

References

- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The application of 13C NMR to the characterization of phospholipid metabolism in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Harvesting Protocol for Adherent Cells Grown in 2D Cell Culture for Lipidomics » Gigantest [gigantest.com]

- 7. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 10. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 11. jfda-online.com [jfda-online.com]

- 12. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

The Role of DPPC-13C2 in Advancing Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Standards in Lipidomics

In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Dipalmitoylphosphatidylcholine (DPPC), a major constituent of eukaryotic cell membranes and the primary component of pulmonary surfactant, is a key molecule of interest in numerous physiological and pathological processes. The use of stable isotope-labeled internal standards is the gold standard for quantitative lipid analysis by mass spectrometry, correcting for variations in sample extraction, processing, and instrument response.[1] This technical guide focuses on the applications of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with two carbon-13 isotopes (DPPC-13C2) in lipidomics, providing a comprehensive resource for its use as an internal standard and a tracer in metabolic studies.

Core Applications of this compound in Lipidomics

The primary applications of this compound in lipidomics fall into two main categories:

-

Quantitative Analysis: Serving as an internal standard in mass spectrometry-based lipidomics to ensure accurate and precise measurement of endogenous DPPC and other phosphatidylcholine (PC) species.

-

Metabolic Tracing: Enabling the study of the dynamic processes of DPPC metabolism, including its uptake, remodeling, and degradation pathways within biological systems.

Quantitative Analysis Using this compound as an Internal Standard

The addition of a known amount of this compound to a sample at the initial stage of analysis allows for the correction of analytical variability, thereby enabling accurate quantification of the corresponding endogenous analyte.[2]

Data Presentation: Quantitative Performance of Isotope-Labeled Phosphatidylcholine Standards

While specific quantitative performance data for this compound is not extensively available in the public domain, the following table summarizes representative performance characteristics for the quantification of phosphatidylcholines using stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These values are based on established lipidomics literature and provide a benchmark for the expected performance of this compound.

| Parameter | Typical Performance Range | Reference |

| **Linearity (R²) ** | > 0.99 | [3] |

| Limit of Detection (LOD) | 0.01 - 10 ng/mL | [4][5] |

| Limit of Quantification (LOQ) | 0.03 - 30 ng/mL | [3][5] |

| Intra-day Precision (%RSD) | < 15% | [3] |

| Inter-day Precision (%RSD) | < 20% | [3] |

| Extraction Recovery | 85 - 115% | [4] |

| Matrix Effect | Minimized with co-eluting stable isotope standard | [6] |

Note: The values presented in this table are representative and may vary depending on the specific analytical platform, matrix, and experimental conditions. Researchers should perform their own method validation to establish performance characteristics for their specific application.

Experimental Protocol: Quantification of DPPC in Plasma using this compound Internal Standard

This protocol outlines a typical workflow for the quantification of DPPC in human plasma using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents:

-

This compound internal standard solution (e.g., 1 mg/mL in chloroform/methanol)

-

Human plasma (collected with EDTA)

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate

-

Mobile Phase A: Water/Acetonitrile/Propan-2-ol (50/30/20, v/v/v) with 10 mM ammonium acetate

-

Mobile Phase B: Propan-2-ol/Acetonitrile/Water (90/9/1, v/v/v) with 10 mM ammonium acetate[7]

2. Sample Preparation (Lipid Extraction): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels). c. Add 500 µL of ice-cold methanol. d. Vortex for 1 minute. e. Add 1 mL of chloroform. f. Vortex for 2 minutes. g. Add 300 µL of water to induce phase separation. h. Vortex for 1 minute. i. Centrifuge at 4,000 x g for 10 minutes at 4°C. j. Carefully collect the lower organic phase containing the lipids. k. Dry the lipid extract under a gentle stream of nitrogen. l. Reconstitute the dried extract in 100 µL of Mobile Phase B for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[7]

-

Column Temperature: 60°C[7]

-

Flow Rate: 0.4 mL/min[7]

-

Injection Volume: 5 µL

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the lipids.[7]

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Endogenous DPPC: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (The precursor ion will be +2 Da higher than endogenous DPPC)

-

4. Data Analysis: a. Integrate the peak areas for both endogenous DPPC and this compound. b. Calculate the peak area ratio of endogenous DPPC to this compound. c. Generate a calibration curve using known concentrations of unlabeled DPPC spiked with a constant concentration of this compound. d. Determine the concentration of endogenous DPPC in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualization: Experimental Workflow for Quantitative Lipidomics

Caption: A generalized workflow for the quantification of DPPC in biological samples.

Applications in Metabolic Tracing

This compound can be used as a tracer to follow the metabolic fate of exogenous DPPC. This allows researchers to investigate processes such as:

-

Lipid Remodeling: The exchange of fatty acyl chains on the DPPC backbone.

-

Degradation: The breakdown of DPPC into its constituent parts (e.g., lysophosphatidylcholine, free fatty acids, and glycerophosphocholine).

-

Incorporation into Cellular Structures: The integration of exogenous DPPC into cell membranes or lipoproteins.

Experimental Protocol: Tracing the Metabolic Fate of this compound in Cell Culture

This protocol provides a general framework for a cell-based metabolic tracing experiment.

1. Cell Culture and Labeling: a. Culture cells of interest to a desired confluency. b. Remove the standard culture medium. c. Add culture medium supplemented with a known concentration of this compound (often complexed with bovine serum albumin to aid solubility). d. Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

2. Sample Harvesting and Lipid Extraction: a. At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label. b. Harvest the cells (e.g., by scraping). c. Perform lipid extraction as described in the quantitative analysis protocol.

3. LC-MS/MS Analysis: a. Analyze the lipid extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify and quantify potential 13C-labeled metabolites of this compound. b. Monitor for the appearance of 13C-labeled lysophosphatidylcholines, free fatty acids, and other potential downstream products.

4. Data Analysis: a. Identify and quantify the 13C-labeled lipid species. b. Plot the abundance of this compound and its labeled metabolites over time to determine the kinetics of its metabolism.

Mandatory Visualization: Phosphatidylcholine Metabolism and the Fate of Exogenous DPPC

Caption: Metabolic fate of exogenous this compound in a simplified pathway.

Applications in Drug Development

The use of this compound in lipidomics has significant implications for drug development:

-

Target Engagement and Pharmacodynamics: By using this compound as a tracer, researchers can assess how a drug candidate affects the turnover and metabolism of DPPC, providing insights into the drug's mechanism of action and its impact on lipid metabolic pathways.

-

Biomarker Discovery and Validation: Quantitative lipidomics assays using this compound as an internal standard can be employed to identify and validate lipid biomarkers associated with disease progression or response to therapy.

-

Toxicity Studies: Alterations in DPPC metabolism can be an indicator of cellular toxicity. Tracing studies with this compound can help to elucidate the mechanisms of drug-induced phospholipidosis and other lipid-related toxicities.

Conclusion

This compound is a versatile and powerful tool in the field of lipidomics. As a stable isotope-labeled internal standard, it is essential for the accurate and precise quantification of DPPC and other phosphatidylcholines, a cornerstone of reliable lipidomics research. Furthermore, its application as a metabolic tracer provides invaluable insights into the dynamic processes of phospholipid metabolism. For researchers, scientists, and drug development professionals, the effective use of this compound can significantly enhance the quality and depth of their lipid-related investigations, ultimately contributing to a better understanding of the role of lipids in health and disease and accelerating the development of novel therapeutics.

References

- 1. escholarship.org [escholarship.org]

- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Understanding the Phase Transition of DPPC Bilayers with 13C Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major component of lung surfactant and a widely used model lipid for studying the biophysical properties of cell membranes. A key characteristic of DPPC bilayers is their thermotropic phase transition from a well-ordered gel phase (Lβ') to a fluid-like liquid crystalline phase (Lα) at a characteristic melting temperature (Tm) of approximately 41°C. This transition involves significant changes in the structural and dynamic properties of the lipid molecules, which have profound implications for membrane functions such as permeability, fluidity, and protein-lipid interactions.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of 13C isotopic labeling, is a powerful, non-invasive technique for probing the molecular details of this phase transition. By selectively enriching specific carbon positions in the DPPC molecule, researchers can gain site-specific information about conformational changes, molecular mobility, and packing of the lipid acyl chains and headgroups. This technical guide provides an in-depth overview of the application of 13C labeling in conjunction with solid-state NMR to elucidate the intricacies of the DPPC phase transition.

Quantitative Data on DPPC Phase Transition from 13C NMR

The gel-to-liquid crystalline phase transition of DPPC is accompanied by distinct changes in the 13C NMR spectrum. These changes are reflected in the chemical shifts, line widths, and chemical shift anisotropy of the carbon resonances. The following table summarizes typical quantitative data obtained from 13C NMR studies of DPPC bilayers.

| Carbon Position | Gel Phase (Lβ') 13C Chemical Shift (ppm) | Liquid Crystalline Phase (Lα) 13C Chemical Shift (ppm) | Key Observations During Phase Transition |

| sn-2 C=O | Anisotropic powder pattern (breadth ~112 ppm) | Isotropic-like line (~7 ppm wide) | Indicates a significant conformational change and increased motional averaging at the sn-2 carbonyl group.[1] |

| Glycerol C2 | Broad signal | Sharper resonance | Broadening in the gel phase suggests restricted motion of the glycerol backbone, which increases upon transition to the liquid crystalline phase.[1] |

| Choline N(CH3)3 | Observable | Not observed in some CP-MAS experiments | Disappearance in the liquid crystalline phase can be due to increased mobility leading to inefficient cross-polarization.[2] |

| Acyl Chain (CH2)n | ~34 | ~31 | Upfield shift reflects the increase in gauche conformers in the acyl chains, indicative of a more disordered state. |

| Acyl Chain CH3 | ~14 | ~14.5 | Slight downfield shift may be associated with changes in the local magnetic environment due to altered packing. |

Note: The exact chemical shift values can vary slightly depending on experimental conditions such as hydration level, pH, and the presence of other molecules in the bilayer.

Experimental Protocols

A typical solid-state 13C NMR experiment to study the DPPC phase transition involves several key steps, from sample preparation to data acquisition.

Synthesis of 13C-Labeled DPPC

Site-specific 13C labeling of DPPC can be achieved through chemical synthesis. For instance, to label the carbonyl carbon of the palmitic acid at the sn-2 position, [1-13C]palmitic acid is used in the synthesis. The general synthetic route involves the acylation of the glycerol backbone with the labeled fatty acid. Several synthetic schemes have been published for labeling different positions in the DPPC molecule, including the headgroup and the acyl chains.

Preparation of Multilamellar Vesicles (MLVs)

-

Dissolution: Dissolve the 13C-labeled DPPC in an organic solvent such as chloroform or a chloroform/methanol mixture.

-

Film Formation: Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. Further drying under high vacuum for several hours ensures complete removal of the solvent.

-

Hydration: Hydrate the lipid film with an appropriate buffer (e.g., phosphate-buffered saline) at a temperature above the phase transition temperature of DPPC (~50°C) to facilitate the formation of MLVs.

-

Vortexing: Vigorously vortex the suspension to detach the lipid film from the glass and form a milky suspension of MLVs.

-

Freeze-Thaw Cycles: Subject the MLV suspension to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) to promote the formation of more homogeneous vesicles.

-

Pelleting and Packing: Pellet the MLVs by ultracentrifugation and carefully pack the hydrated lipid pellet into a solid-state NMR rotor (e.g., a 4 mm zirconia rotor).

Solid-State 13C NMR Spectroscopy

-

Spectrometer: A high-field solid-state NMR spectrometer is used.

-

Probe: A double-resonance magic-angle spinning (MAS) probe.

-

Pulse Sequence: Cross-polarization (CP) is commonly used to enhance the signal of the low-gamma 13C nuclei by transferring magnetization from the abundant high-gamma protons. A typical CP-MAS experiment includes a 90° pulse on the proton channel, a spin-lock period for magnetization transfer, and high-power proton decoupling during 13C acquisition.

-

Magic-Angle Spinning (MAS): The sample is spun at a high frequency (e.g., 5-10 kHz) at the magic angle (54.7°) with respect to the main magnetic field to average out anisotropic interactions and obtain higher resolution spectra.

-

Temperature Control: The temperature of the sample is precisely controlled using a variable temperature unit. Spectra are recorded at various temperatures below, at, and above the phase transition temperature of DPPC.

-

Data Acquisition Parameters:

-

Contact Time: The duration of the spin-lock for cross-polarization (e.g., 1-2 ms).

-

Recycle Delay: The time between successive scans (e.g., 3-5 s).

-

Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio.

-

Visualizing the Process and Molecular Changes

Experimental Workflow

The following diagram illustrates the typical experimental workflow for studying the DPPC phase transition using 13C-labeled lipids and solid-state NMR.

References

Commercial Suppliers and Technical Guide for High-Purity DPPC-13C2

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-13C2 (DPPC-13C2) for researchers, scientists, and drug development professionals. It covers commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Commercial Availability of High-Purity this compound

High-purity this compound is a specialized isotopically labeled lipid primarily used as an internal standard in mass spectrometry-based lipidomics and for studying the biophysical properties of lipid bilayers. Several companies offer this product, either as a catalog item or through custom synthesis services. The table below summarizes the available information for key suppliers.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| Cayman Chemical | 1,2-Dipalmitoyl-13C-sn-glycero-3-PC | 29133 | ≥95% | Not specified | 1 mg, 5 mg |

| Avanti Polar Lipids | Custom Synthesis | Inquire | >99% (for standard DPPC) | Per specification | Custom |

| Toronto Research Chemicals (TRC) | Custom Synthesis | Inquire | High Purity (per CoA) | Per specification | Custom |

Note: Avanti Polar Lipids and Toronto Research Chemicals are well-established suppliers of high-purity lipids and offer extensive custom synthesis services for isotopically labeled compounds. Researchers should contact them directly to inquire about the synthesis of this compound to their specific requirements for purity and isotopic enrichment.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of DPPC labeled with 13C in the acyl chains can be achieved through various established methods. A common approach involves the use of 13C-labeled palmitic acid as a starting material.

Methodology:

-

Activation of 13C-Palmitic Acid: [1-13C]palmitic acid is converted to its more reactive acyl chloride or anhydride derivative. This is typically achieved by reacting the fatty acid with a chlorinating agent like oxalyl chloride or thionyl chloride.

-

Esterification: The activated [1-13C]palmitoyl derivative is then reacted with sn-glycero-3-phosphocholine (GPC) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an anhydrous organic solvent (e.g., dichloromethane or chloroform). The stoichiometry is controlled to favor the diacylation of the glycerol backbone at the sn-1 and sn-2 positions.

-

Purification: The resulting this compound is purified from the reaction mixture using column chromatography on silica gel. A gradient of solvents, typically a mixture of chloroform, methanol, and water, is used to elute the final product with high purity.

-

Characterization: The final product is characterized by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), and mass spectrometry (MS) to confirm its structure and purity.

Quality Control and Analysis

The purity and isotopic enrichment of this compound are critical for its use as an internal standard. A combination of NMR and mass spectrometry is typically employed for quality control.

Methodology:

-

NMR Spectroscopy:

-

¹H NMR: To confirm the overall structure and absence of protonated impurities.

-

¹³C NMR: To verify the position and enrichment of the 13C labels. The signal intensities of the labeled carbons will be significantly enhanced compared to the natural abundance signals.

-

³¹P NMR: To confirm the phosphocholine headgroup and the absence of phospholipid-related impurities.

-

-

Mass Spectrometry (MS):

-

High-Resolution MS (e.g., Orbitrap, TOF): To determine the exact mass of the molecule, confirming the incorporation of the two 13C isotopes. The measured mass should correspond to the theoretical mass of C₄₀H₈₀NO₈P with two ¹³C atoms.

-

Tandem MS (MS/MS): To confirm the location of the labels in the palmitoyl chains by analyzing the fragmentation pattern. The characteristic loss of the labeled fatty acyl chains will show a mass shift corresponding to the 13C incorporation.

-

Application as an Internal Standard in Lipidomics

This compound is an ideal internal standard for the quantification of endogenous DPPC and other phosphatidylcholines in complex biological samples by LC-MS/MS.

Methodology:

-

Sample Preparation (Lipid Extraction):

-

A known amount of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate, cell lysate) before lipid extraction.

-

Lipids are extracted using a robust method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system, or a methyl-tert-butyl ether (MTBE) based extraction.[1][2][3]

-

-

LC-MS/MS Analysis:

-

The lipid extract is reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

A reverse-phase C18 or C8 column is commonly used to separate the different lipid species.[3]

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous (unlabeled) DPPC and the this compound internal standard.

-

Endogenous DPPC: e.g., m/z 734.6 → 184.1

-

This compound: e.g., m/z 736.6 → 184.1 (assuming labeling in the carbonyl carbons of both palmitoyl chains)

-

-

-

Data Analysis:

-

The peak areas of the endogenous DPPC and the this compound internal standard are integrated.

-

The concentration of the endogenous DPPC in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Signaling Pathways and Experimental Workflows

Pulmonary Surfactant Life Cycle

DPPC is the major component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveolar surface of the lungs and is essential for reducing surface tension and preventing alveolar collapse.[4]

Caption: Life cycle of pulmonary surfactant, highlighting the synthesis and secretion of DPPC.

Experimental Workflow for Lipidomics using this compound

The following diagram illustrates the typical workflow for a quantitative lipidomics experiment using this compound as an internal standard.

Caption: Workflow for quantitative lipidomics using this compound as an internal standard.

Lipid Bilayer Formation for Biophysical Studies

Isotopically labeled DPPC is also valuable for studying the structure and dynamics of lipid bilayers using techniques like solid-state NMR and neutron scattering. The workflow for preparing supported lipid bilayers (SLBs) is outlined below.

Caption: Workflow for the formation of a supported lipid bilayer (SLB) with this compound.[5][6]

References

- 1. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]

- 2. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Pulmonary surfactant - Wikipedia [en.wikipedia.org]

- 5. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciprofiles.com [sciprofiles.com]

Foundational Research Using ¹³C-Labeled Phospholipids: A Technical Guide

This technical guide provides an in-depth overview of the core principles, methodologies, and applications of using stable isotope-labeled phospholipids in foundational research. Tailored for researchers, scientists, and drug development professionals, this document details the power of ¹³C labeling to trace the metabolic fate of lipids, quantify metabolic fluxes, and elucidate complex biological pathways.

Core Principles of ¹³C Isotopic Labeling in Lipidomics

Isotopic labeling is a powerful technique used to track the passage of an isotope through a metabolic pathway or biological system.[1] The fundamental principle involves replacing the highly abundant ¹²C atoms in a molecule with the stable, non-radioactive heavy isotope, ¹³C.[1] In the context of phospholipid research, cells or organisms are supplied with ¹³C-enriched substrates, such as [U-¹³C]-glucose, ¹³C-labeled fatty acids, or ¹³C-labeled head group precursors (e.g., [1,2-¹³C]choline).[1][2][3]

These labeled precursors are taken up by cells and incorporated into various metabolic pathways, including de novo lipogenesis and phospholipid remodeling.[1][4] As these ¹³C atoms traverse pathways like glycolysis, the TCA cycle, and fatty acid synthesis, they become integrated into the glycerol backbones, acyl chains, and head groups of phospholipids.[5][6] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the incorporation of ¹³C into specific lipid species.[7][8] This allows researchers to move beyond static snapshots of the lipidome and gain deep insights into the dynamic synthesis, turnover, and fate of phospholipids in living systems.[9]

Applications:

-

Metabolic Tracing: Tracking the fate of carbon atoms through complex lipid metabolic networks to understand pathway activity.[10]

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of intracellular reactions, which is considered the gold standard for analyzing metabolic pathway activity.[1][7][11]

-

Drug Development: Investigating the mechanism of action of drugs on lipid metabolism and identifying novel therapeutic targets.[8][10][]

-

Environmental and Agricultural Science: Tracing carbon flow in microbial communities and understanding lipid biosynthesis in organisms like oilseed crops.[13][14]

Experimental Methodologies and Protocols

A successful ¹³C labeling experiment requires careful planning and execution, from the selection of the isotopic tracer to the final data analysis.

General Experimental Workflow

The overall process involves culturing cells with a ¹³C-labeled substrate, harvesting the cells, extracting the lipids, and analyzing the extracts using MS or NMR to determine isotopic enrichment.

Protocol: ¹³C Labeling in Adherent Mammalian Cells

This protocol provides a generalized method for labeling adherent mammalian cells with [U-¹³C]-glucose to trace phospholipid synthesis.

Materials:

-

Adherent mammalian cell line (e.g., HEK293, HCT116)

-

Standard cell culture medium (e.g., DMEM, RPMI)

-

Fetal Bovine Serum (FBS), dialyzed (critical to remove unlabeled glucose)

-

Labeling medium: Glucose-free medium supplemented with [U-¹³C]-glucose and 10% dialyzed FBS

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, ice-cold

-

Scraper for cell collection

-

Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

-

Cell Seeding: Seed cells in culture plates (e.g., 6-well plates or T-175 flasks) and grow to the desired confluency (typically 70-80%) in standard culture medium.[15] The number of cells should be optimized for the specific cell type and analytical sensitivity.[15]

-

Pre-Labeling Wash: One hour before introducing the label, aspirate the standard medium and wash the cells once with pre-warmed, glucose-free medium to remove residual ¹²C-glucose.[15]

-

Isotope Labeling: Add the pre-warmed ¹³C labeling medium to the cells. The duration of labeling depends on the research question; short time courses (minutes to hours) are used for kinetic flux analysis, while longer incubations (24-48 hours) are used for steady-state analysis.[15] For phospholipid turnover, labeling times can range from a few hours to several days.[9][16]

-

Harvesting and Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS. Immediately add a sufficient volume of ice-cold methanol to the plate and place it on ice for 5-10 minutes.[15]

-

Cell Collection: Scrape the cells in the methanol and transfer the cell suspension to a suitable tube.[15] Store at -80°C until lipid extraction.

Protocol: Lipid Extraction

The Folch or Bligh-Dyer methods are commonly used for total lipid extraction.

Procedure (Bligh-Dyer Method):

-

To the cell suspension in methanol, add chloroform and water to achieve a final single-phase mixture with a ratio of 1:2:0.8 (Chloroform:Methanol:Water, v/v/v). Vortex thoroughly.

-

Break the single-phase mixture into two phases by adding chloroform and water to achieve a final ratio of 2:2:1.8 (Chloroform:Methanol:Water, v/v/v).

-

Centrifuge the sample to separate the phases. The bottom organic layer contains the lipids.

-

Carefully collect the bottom lipid layer using a glass syringe, transfer it to a new glass tube, and dry it under a stream of nitrogen gas.

-

Resuspend the dried lipid film in a suitable solvent (e.g., methanol or isopropanol) for MS or NMR analysis.

Analytical Methods

-

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for analyzing ¹³C-labeled lipids.[5] It can distinguish and quantify different isotopologues (molecules of the same composition but differing in isotopic content), providing a Mass Isotopologue Distribution (MID).[1] This data reveals the extent of ¹³C incorporation into a specific phospholipid.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to determine the specific position of the ¹³C label within the phospholipid molecule, which is valuable for characterizing metabolic pathways.[2][17] It is particularly useful for distinguishing between different synthetic routes that may result in the same overall mass but different labeling patterns.[2]

Data Interpretation and Applications

Metabolic Flux Analysis (MFA)

¹³C-MFA is used to calculate the rates of intracellular reactions by analyzing the MIDs of key metabolites.[7] By feeding cells a ¹³C-labeled precursor, the resulting distribution of ¹³C atoms in downstream phospholipids provides a quantitative readout of the activity of the synthetic and remodeling pathways involved.[11]

The primary quantitative output from an MS analysis is the MID. This data can be compiled into tables for comparison across different experimental conditions.

| Table 1: Example Mass Isotopologue Distribution (MID) for Phosphatidylcholine (PC 34:1) | |

| Isotopologue | Fractional Abundance (%) |

| M+0 (Unlabeled) | 17% |

| M+1 | 5% |

| M+2 | 8% |

| ... | ... |

| M+18 (Fully labeled from one ¹³C₉ fatty acid) | 25% |

| ... | ... |

| M+37 (Fully labeled glycerol + two ¹³C₁₇ fatty acids) | 12% |

| This table shows hypothetical MID data for PC 34:1 from cells grown with a ¹³C-labeled precursor. The distribution reveals a mix of unlabeled, partially labeled, and fully labeled species, indicating active de novo synthesis and turnover. |

| Table 2: Calculated Turnover Rates of Phospholipid Species | |

| Phospholipid Species | Half-Life (Days) |

| Phosphatidylcholine (PC) | 2.5 |

| Phosphatidylethanolamine (PE) | 1.8 |

| Phosphatidylinositol (PI) | 0.5 |

| Triacylglycerol (TAG) | 15.0 |

| Data is representative, based on findings in organisms showing a range of lipid half-lives from 2 to 200 days.[16] This demonstrates that signaling lipids like PI can have much faster turnover rates than structural or storage lipids. |

Elucidating Lipid Turnover and Signaling Pathways

¹³C labeling is highly effective for tracing how fatty acids are mobilized from membrane phospholipids and re-purposed for other functions, such as energy storage in triacylglycerols (TAGs) or signaling.[6][18] Studies in organisms like Chlamydomonas reinhardtii have used ¹³C-labeling to show that under nutrient deprivation, fatty acids from membrane lipids are transferred to TAGs.[18] Three potential mechanisms for this transfer can be distinguished using isotopic tracing: lipase-mediated release and re-esterification, direct transacylation, or headgroup removal to yield a diacylglycerol (DAG) intermediate that is subsequently acylated.[6]

Applications in Drug Development

In pharmaceutical research, ¹³C labeling helps to elucidate a drug's mechanism of action by revealing how it alters metabolic pathways.[1] By treating cells with a compound and a ¹³C tracer simultaneously, researchers can quantify changes in lipid synthesis or degradation rates, confirming drug-target engagement and identifying downstream effects.[1]

| Table 3: Effect of a Fatty Acid Synthase (FASN) Inhibitor on ¹³C Incorporation into Palmitate | | | :--- | :--- | :--- | | Metabolite | ¹³C Enrichment (Control) | ¹³C Enrichment (FASN Inhibitor) | | Palmitate (C16:0) | 85% | 15% | | Stearate (C18:0) | 82% | 18% | | Phosphatidylcholine (PC 34:1) | 65% | 25% | This hypothetical data shows that a FASN inhibitor significantly reduces the de novo synthesis of fatty acids (palmitate, stearate) from a ¹³C-glucose tracer, which in turn reduces the incorporation of newly synthesized fatty acids into phospholipids like PC 34:1.

References

- 1. benchchem.com [benchchem.com]

- 2. The application of 13C NMR to the characterization of phospholipid metabolism in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 13C-Labelling of lipids to investigate microbial communities in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. 13C NMR spectroscopic analysis of phospholipid metabolism in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 13C-labeling reveals how membrane lipid components contribute to triacylglycerol accumulation in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS Analysis of DPPC with DPPC-13C2 as an Internal Standard

Introduction

Dipalmitoylphosphatidylcholine (DPPC), a major phospholipid component of pulmonary surfactant, plays a critical role in reducing surface tension within the alveoli, preventing their collapse during expiration.[1] Beyond its structural function, DPPC is also implicated in modulating inflammatory responses in the lungs.[2] Dysregulation of DPPC metabolism and levels has been associated with various lung diseases, including Acute Respiratory Distress Syndrome (ARDS) and Chronic Obstructive Pulmonary Disease (COPD).[3][4] Accurate and precise quantification of DPPC in biological matrices is therefore crucial for researchers and clinicians in drug development and disease diagnostics.

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the quantification of lipids due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard, such as Dipalmitoylphosphatidylcholine-13C2 (DPPC-13C2), is the gold standard for quantitative LC-MS analysis. This is because a stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[6] This ensures the high accuracy and precision of the analytical method.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of DPPC in biological samples using LC-MS/MS with this compound as an internal standard.

Signaling Pathways and Biological Relevance

DPPC is not merely a structural lipid; it actively participates in cellular signaling and physiological responses, particularly within the pulmonary system. Its role extends to the modulation of inflammatory pathways, making its quantification a key aspect of studying various respiratory diseases.

Role in Pulmonary Surfactant and Lung Function

The primary and most well-understood role of DPPC is as the principal component of pulmonary surfactant. This lipid-protein complex lines the alveolar surface, reducing surface tension and preventing alveolar collapse at the end of expiration. A deficiency or dysfunction of pulmonary surfactant, often linked to altered DPPC levels, is a hallmark of neonatal respiratory distress syndrome.

Modulation of Inflammatory Signaling

DPPC has been shown to modulate the inflammatory functions of immune cells, such as monocytes and macrophages.[2] It can influence the production of inflammatory mediators and the oxidative burst response of these cells. This immunomodulatory role is crucial in the context of lung inflammation and diseases like ARDS and COPD, where an uncontrolled inflammatory response contributes significantly to the pathology.[4]

Diagram of DPPC's Role in Lung Health and Disease

Caption: Logical relationship of DPPC's physiological roles and pathological implications.

Experimental Protocols

This section outlines a detailed protocol for the extraction and quantification of DPPC from biological samples using LC-MS/MS with this compound as an internal standard.

Materials and Reagents

-

Dipalmitoylphosphatidylcholine (DPPC) standard

-

Dipalmitoylphosphatidylcholine-13C2 (this compound) internal standard

-

LC-MS grade methanol, acetonitrile, isopropanol, and water

-

Formic acid

-

Ammonium formate

-

Chloroform

-

Phosphate-buffered saline (PBS)

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is a robust technique for extracting lipids from biological matrices.

-

Homogenization: Homogenize the tissue sample in PBS. For liquid samples like plasma or urine, proceed to the next step.

-

Addition of Internal Standard: To 100 µL of the homogenate or liquid sample, add a known amount of this compound internal standard solution in methanol.

-

Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

-

Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.

-

Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of acetonitrile/water).

Diagram of the Lipid Extraction Workflow

Caption: Step-by-step workflow for the lipid extraction from biological samples.

LC-MS/MS Method

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Value |

| Column | HILIC Silica Column (e.g., 2.1 mm x 50 mm, 5 µm)[2] |

| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid[2] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Gradient | Start with a high percentage of Mobile Phase B, with a linear gradient to increase the percentage of Mobile Phase A over several minutes to elute the polar lipids. |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition for DPPC | m/z 734.6 -> 184.1 |

| MRM Transition for this compound | m/z 736.6 -> 184.1 |

| Collision Energy | To be optimized for the specific instrument, typically in the range of 20-40 eV. |

| Dwell Time | 100-200 ms |

Method Validation

A comprehensive validation of the LC-MS/MS method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized in the table below, with representative data from a study on DPPC in urine.[2]

Table 1: Summary of Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Example Data (DPPC in Urine)[2] |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Linear Range | Defined by the intended application | 2 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2 ng/mL |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.5% (inter-day) |

| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | Within 111.2% |

| Recovery (%) | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal and compensated by IS | Within acceptable limits |

| Stability | Stable under storage and processing conditions | Stable |

Data Presentation and Analysis

The use of this compound as an internal standard allows for accurate quantification by calculating the peak area ratio of the analyte (DPPC) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the DPPC standards. The concentration of DPPC in the unknown samples is then determined from this calibration curve.

Table 2: Example Calibration Curve Data

| DPPC Concentration (ng/mL) | Peak Area (DPPC) | Peak Area (this compound) | Peak Area Ratio (DPPC/DPPC-13C2) |

| 2 | 5,000 | 100,000 | 0.05 |

| 5 | 12,500 | 100,000 | 0.125 |

| 10 | 25,000 | 100,000 | 0.25 |

| 25 | 62,500 | 100,000 | 0.625 |

| 50 | 125,000 | 100,000 | 1.25 |

| 100 | 250,000 | 100,000 | 2.5 |

| 200 | 500,000 | 100,000 | 5.0 |

Conclusion

The LC-MS/MS method described in these application notes, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of DPPC in various biological matrices. The detailed protocols for sample preparation and instrument parameters, along with the guidelines for method validation, will enable researchers, scientists, and drug development professionals to obtain high-quality, reliable data. This will, in turn, facilitate a deeper understanding of the role of DPPC in health and disease and support the development of novel therapeutic interventions.

References

- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Development and validation of an LC-MS/MS method for quantification of dipalmitoylphosphatidylcholine as a promising biomarker for renal failure in urine [jcps.bjmu.edu.cn]

- 3. Metabolic reprogramming in the pathogenesis of chronic lung diseases, including BPD, COPD, and pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammasome signaling in pathogenesis of lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid-State NMR Spectroscopy of DPPC-¹³C₂ Labeled Membranes: Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of lipid membranes at an atomic level. Specifically, the use of ¹³C isotopically labeled lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with two labeled carbon positions (DPPC-¹³C₂), provides a highly sensitive probe to investigate membrane properties. These labeled membranes serve as excellent models for biological cell membranes and are instrumental in understanding lipid bilayer organization, phase behavior, and interactions with membrane-associated proteins, peptides, and drug molecules. This application note provides detailed protocols and quantitative data for researchers, scientists, and drug development professionals utilizing solid-state NMR spectroscopy of DPPC-¹³C₂ labeled membranes.

Key Applications

-

Characterization of Membrane Structure and Dynamics: Elucidate the conformation and mobility of lipid acyl chains, providing insights into membrane fluidity and order.

-

Drug-Membrane Interaction Studies: Investigate the location, orientation, and conformational changes of drug molecules within the lipid bilayer, aiding in the understanding of drug delivery and mechanism of action.

-

Peptide-Membrane Interaction Analysis: Characterize the binding, insertion, and structural perturbations induced by antimicrobial peptides, cell-penetrating peptides, and other bioactive peptides on model membranes.

-

Phase Behavior Studies: Monitor changes in the lipid phase (e.g., gel to liquid-crystalline phase transition) in response to temperature, pressure, or the presence of interacting molecules.

Quantitative Data Summary

The following tables summarize key quantitative solid-state NMR parameters for DPPC membranes. These values can serve as a reference for researchers performing similar experiments. Note that specific values can be influenced by experimental conditions such as temperature, hydration, and the presence of interacting molecules.

Table 1: Representative ¹³C Chemical Shifts of DPPC in the Liquid-Crystalline Phase (50°C)

| Carbon Position | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~173.8 |

| Glycerol (CH₂) | ~69.9 |

| Glycerol (CH) | ~70.9 |

| Phosphate (CH₂) | ~66.5 |

| Choline (CH₂) | ~59.6 |

| Choline (N⁺(CH₃)₃) | ~54.3 |

| Acyl Chain (CH₂)n | ~30.7 |

| Acyl Chain (CH₃) | ~14.5 |

Note: Chemical shifts can vary slightly depending on the specific labeling positions in DPPC-¹³C₂ and experimental conditions.

Table 2: Typical ¹H Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation Times for DPPC Acyl Chains in the Liquid-Crystalline Phase

| Relaxation Parameter | Typical Value (ms) | Information Provided |

| T₁ (Spin-Lattice) | 300 - 800 | High-frequency molecular motions (picosecond to nanosecond timescale) |

| T₂ (Spin-Spin) | 0.1 - 1 | Slower molecular motions (microsecond to millisecond timescale) |

Table 3: Acyl Chain Order Parameters (S_CH) for DPPC in the Liquid-Crystalline Phase

| Acyl Chain Carbon Position | Order Parameter (S_CH) |

| C2 | 0.40 - 0.45 |

| C3 - C10 (Plateau) | 0.35 - 0.40 |

| C14 | 0.20 - 0.25 |

| C15 | 0.10 - 0.15 |

| C16 (Terminal Methyl) | ~0.05 |

Note: Order parameters are a measure of the motional restriction of the C-H bond vector with respect to the bilayer normal. A value of 1 indicates a perfectly ordered, rigid state, while a value of 0 represents isotropic motion.

Experimental Protocols

Protocol 1: Preparation of DPPC-¹³C₂ Labeled Multilamellar Vesicles (MLVs)

-

Dissolve Lipid: Weigh the desired amount of DPPC-¹³C₂ and dissolve it in chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin lipid film on the inner surface.

-

Vacuum Drying: Place the flask under high vacuum for at least 2-4 hours to remove any residual solvent.

-

Hydration: Add the desired buffer (e.g., phosphate-buffered saline, PBS) to the dried lipid film. The final lipid concentration is typically in the range of 20-50% (w/w).

-

Vortexing: Vortex the sample vigorously for several minutes until the lipid film is fully suspended, resulting in a milky suspension of MLVs.

-

Freeze-Thaw Cycles: To improve the homogeneity of the liposomes, subject the sample to several (5-10) freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (above the phase transition temperature of DPPC, ~41°C).

-

Sample Packing: Carefully transfer the hydrated lipid dispersion into a solid-state NMR rotor (e.g., 4 mm zirconia rotor) using a spatula or a centrifuge packing tool.

Protocol 2: Solid-State NMR Data Acquisition - Cross-Polarization Magic-Angle Spinning (CPMAS)

This protocol describes a typical ¹³C CPMAS experiment to obtain a high-resolution spectrum of the DPPC-¹³C₂ labeled membrane.

-

Spectrometer Setup:

-

Tune and match the NMR probe for both ¹H and ¹³C frequencies.

-

Set the magic-angle spinning (MAS) rate (e.g., 5-10 kHz).

-

Calibrate the 90° pulse lengths for both ¹H and ¹³C channels.

-

-

CPMAS Pulse Sequence Parameters:

-

¹H 90° Pulse: Typically 2-4 µs.

-

Contact Time: Optimize for maximum signal intensity of the labeled carbon sites (typically 0.5-2 ms).

-

Recycle Delay: Set to be at least 1.25 times the ¹H T₁ relaxation time to allow for full relaxation of the proton magnetization (e.g., 3-5 s).

-

¹H Decoupling: Use a high-power decoupling sequence (e.g., SPINAL-64 or TPPM) during acquisition to remove ¹H-¹³C dipolar couplings and improve spectral resolution.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the ¹³C chemical shifts externally using a standard sample like adamantane (CH₂ peak at 38.48 ppm).

-

Protocol 3: Measurement of Acyl Chain Order Parameters using Dipolar Recoupling Experiments

Order parameters provide quantitative information about the motional freedom of the lipid acyl chains. Techniques like DIPSHIFT (Dipolar Chemical Shift Correlation) or REDOR (Rotational Echo Double Resonance) can be employed.

-

Pulse Sequence: Utilize a dipolar recoupling pulse sequence such as ¹H-¹³C DIPSHIFT. This experiment reintroduces the heteronuclear dipolar coupling between ¹H and ¹³C nuclei, which is averaged out by MAS.

-

Experimental Setup: The experiment is typically a 2D experiment where the first dimension corresponds to the dipolar coupling and the second dimension to the ¹³C chemical shift.

-

Data Analysis: The magnitude of the recoupled dipolar coupling is extracted from the 2D spectrum for each resolved carbon site. The order parameter (S_CH) can then be calculated using the following relationship: S_CH = Δν / Δν_static where Δν is the measured dipolar coupling and Δν_static is the static dipolar coupling constant for a rigid C-H bond (~23 kHz).

Visualizations

Caption: Experimental workflow for studying drug/peptide-membrane interactions.

Caption: Interpreting drug-membrane interactions with solid-state NMR.

Conclusion

Solid-state NMR spectroscopy of DPPC-¹³C₂ labeled membranes is a versatile and powerful tool for obtaining detailed insights into the structure, dynamics, and interactions of model biological membranes. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to design and execute meaningful experiments. By carefully measuring and interpreting changes in key NMR parameters, it is possible to elucidate the molecular mechanisms underlying the activity of a wide range of membrane-active compounds.

Application Note: Utilizing DPPC-13C2 for High-Resolution Studies of Membrane Protein Interactions

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that serves as a primary component of eukaryotic cell membranes and is extensively used to create model lipid bilayers.[1][2][3] The use of site-specific isotope labeling, such as incorporating Carbon-13 at the second carbon position of the acyl chains (DPPC-13C2), provides a powerful, non-invasive probe for investigating the intricate interactions between lipids and membrane proteins. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a key technique that leverages such labeling to elucidate structural and dynamic changes in the lipid environment upon protein insertion or interaction.[4][5] This approach offers high-resolution insights into the lipid-protein interface, membrane perturbation by drugs, and the allosteric modulation of protein function by the lipid bilayer, making it invaluable for basic research and drug development.[6][7][8]

Core Applications

-

Mapping Lipid-Protein Interfaces: By monitoring changes in the 13C chemical shifts and relaxation parameters of this compound, researchers can identify specific lipid molecules at the protein boundary.

-

Characterizing Membrane Dynamics: The labeled lipid acts as a reporter on local membrane fluidity and order. Changes in these properties upon protein binding or drug interaction can be quantified.[4][9]

-

Elucidating Drug Mechanisms: This technique is used to study how membrane-active drugs perturb the lipid environment around a target protein, providing critical information for drug design and optimization.[6][10]

-